molecular formula C17H22N4O2 B6582667 2-(4-benzylpiperazin-1-yl)-4,6-dimethoxypyrimidine CAS No. 153469-02-4

2-(4-benzylpiperazin-1-yl)-4,6-dimethoxypyrimidine

Cat. No. B6582667
CAS RN: 153469-02-4
M. Wt: 314.4 g/mol
InChI Key: ZILSVHZWLJUZJV-UHFFFAOYSA-N
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Description

“2-(4-Benzylpiperazin-1-yl)acetic acid” is a compound with a molecular weight of 234.3 .


Synthesis Analysis

A series of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazine carboxamides has been successfully designed and synthesized to evaluate their potential as carbonic anhydrase (CA) inhibitors . Another series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “2-(4-Benzylpiperazin-1-yl)acetohydrazid” has a molecular formula of C13H20N4O, an average mass of 248.324 Da, and a monoisotopic mass of 248.163712 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Benzylpiperazin-1-yl)acetic acid” include a molecular weight of 234.3 and a storage temperature at room temperature .

Mechanism of Action

Safety and Hazards

The safety data sheet for “2-(4-Benzylpiperazin-1-yl)acetic acid” indicates that it can cause skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) .

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4,6-dimethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-22-15-12-16(23-2)19-17(18-15)21-10-8-20(9-11-21)13-14-6-4-3-5-7-14/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILSVHZWLJUZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 100 ml of acetonitrile was dissolved 10 g (0.0567 mole) of 1-benzylpiperazine, and 11.7 g (0.085 mole) of potassium carbonate and 14.8 g (0.068 mole) of 4,6-dimethoxy-2-methylsulfonylpyrimidine were added thereto. The mixture was refluxed by heating for 5 hours. The mixture was cooled to room temperature and then filtered. The filtrate was concentrated under reduced pressure, and the residue was applied to silica gel column chromatography (the eluent used was a mixture of ethyl acetate : toluene = 1 : 9) to obtain 17.6 g of 4-(4,6-dimethoxy-2-pyrimidinyl)-1-benzylpiperazine as colorless liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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